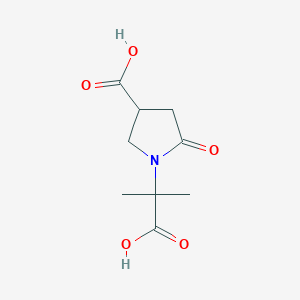

1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción

1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a branched 1-carboxy-1-methylethyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrrolidine ring.

Propiedades

IUPAC Name |

1-(2-carboxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,8(14)15)10-4-5(7(12)13)3-6(10)11/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLLCUSNCWSIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid, also known as CMPF (CAS No. 2092417-61-1), is a compound of significant interest in biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H13NO5

- Molecular Weight : 215.2 g/mol

- IUPAC Name : 1-(2-carboxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

- Canonical SMILES : CC(C)(C(=O)O)N1CC(CC1=O)C(=O)O

Biological Activity Overview

1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid exhibits various biological activities which can be categorized into the following areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess notable anticancer properties. For instance, a study evaluated the activity of similar pyrrolidine derivatives against A549 human lung cancer cells, revealing that modifications to the substituents significantly influenced cytotoxicity:

| Compound | Viability (%) | Notes |

|---|---|---|

| Base Compound | 63.4 | Reduced viability compared to control |

| 3,5-Dichloro Substituted | 21.2 | Enhanced anticancer activity |

| Ester Derivative | 71.3 | No significant activity observed |

The structure-dependent anticancer activity suggests that further modifications could yield more potent compounds for cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of derivatives were screened against multidrug-resistant bacterial and fungal pathogens. The results indicated varying degrees of effectiveness:

| Compound | Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus TCH 1516 | 32 | Active |

| Compound B | C. difficile AR-1067 | 64 | Active |

| Compound C | E. coli NDM-1-producing K. pneumoniae AR-0049 | 128 | Inactive |

While some derivatives showed promising activity against Gram-positive bacteria, others were ineffective against certain strains .

The mechanisms underlying the biological activities of 1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid are still being elucidated. However, it is believed that:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and affecting mitochondrial function.

- Antimicrobial Mechanism : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or disruption of membrane integrity.

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a controlled study, the efficacy of various pyrrolidine derivatives was assessed in A549 cell lines. The study highlighted that specific substitutions on the phenyl ring significantly enhanced cytotoxicity compared to the base compound, supporting the hypothesis that structural modifications can lead to improved therapeutic agents .

Case Study 2: Antimicrobial Screening Against Resistant Strains

A screening assay was performed using clinical isolates from patients with infections caused by resistant strains. The study found that certain derivatives exhibited significant antimicrobial activity against S. aureus and C. difficile, indicating potential for development as therapeutic agents against resistant infections .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs like chloro (e.g., 1-(5-chloro-2-hydroxyphenyl)) exhibit enhanced antioxidant activity due to increased stability of radical intermediates .

- Bulkier Substituents: The 1-carboxy-1-methylethyl group in the target compound introduces steric hindrance, which may reduce membrane permeability but improve target binding specificity compared to linear chains (e.g., 1-carboxyethyl) .

- Heterocyclic Moieties: Derivatives with heterocycles (e.g., 1-(2-furylmethyl)) show moderate bioactivity, likely due to π-π interactions with biological targets .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH scavenging activity than ascorbic acid, attributed to the synergistic effects of the chloro and hydroxyl groups .

- 1-(3-Amino-5-chloro-2-hydroxyphenyl) derivative (Compound 6) exhibited the highest reducing power (optical density: 1.675), likely due to its free carboxylic acid group and electron-donating amino substituent .

- Target Compound: While direct data are unavailable, its dual carboxylic acid groups may enhance radical scavenging via proton donation, similar to other carboxyl-rich analogs .

Physicochemical Properties

- Solubility: Derivatives with polar groups (e.g., hydroxyl, carboxylic acid) exhibit higher aqueous solubility. The target compound’s branched carboxy group may reduce solubility compared to simpler analogs like 1-(1-carboxyethyl) .

- Thermal Stability: Melting points vary significantly; for example, the 2-furylmethyl derivative melts at 159°C , while nitro-substituted analogs (e.g., Compound 3) melt at 188–189°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.